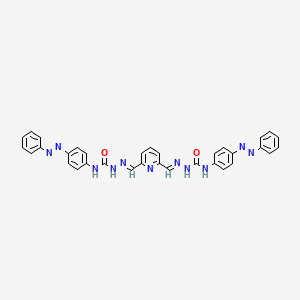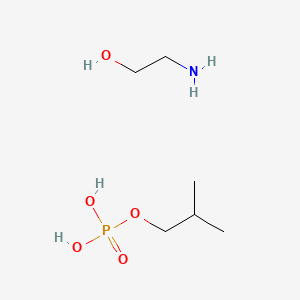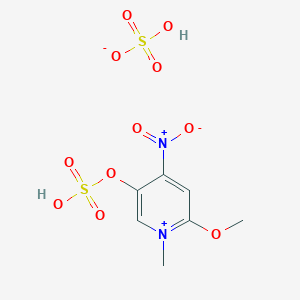
2-Methoxy-4-nitro-5-(sulphooxy)phenylammonium hydrogen sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-nitro-5-(sulphooxy)phenylammonium hydrogen sulphate is a chemical compound with the molecular formula C7H10N2O10S2 and a molecular weight of 346.28 g/mol . This compound is known for its unique structural features, which include a methoxy group, a nitro group, and a sulphooxy group attached to a phenyl ring, along with an ammonium hydrogen sulphate moiety .
Métodos De Preparación
The synthesis of 2-Methoxy-4-nitro-5-(sulphooxy)phenylammonium hydrogen sulphate typically involves multiple steps, starting with the nitration of a methoxy-substituted phenol. The nitro group is introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid. The sulphooxy group is then introduced via sulfonation, where the nitro-substituted phenol is treated with sulfur trioxide or chlorosulfonic acid. Finally, the ammonium hydrogen sulphate moiety is formed by neutralizing the sulfonated product with ammonium hydroxide and sulfuric acid .
Análisis De Reacciones Químicas
2-Methoxy-4-nitro-5-(sulphooxy)phenylammonium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common reagents used in these reactions include nitric acid, sulfuric acid, sulfur trioxide, chlorosulfonic acid, hydrogen gas, and metal hydrides. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Methoxy-4-nitro-5-(sulphooxy)phenylammonium hydrogen sulphate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug development for treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-nitro-5-(sulphooxy)phenylammonium hydrogen sulphate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulphooxy group can enhance the compound’s solubility and facilitate its transport across cell membranes. The overall mechanism of action depends on the specific biological context and the target molecules involved .
Comparación Con Compuestos Similares
2-Methoxy-4-nitro-5-(sulphooxy)phenylammonium hydrogen sulphate can be compared with other similar compounds, such as:
2-Methoxy-4-nitrophenol: Lacks the sulphooxy and ammonium hydrogen sulphate groups, resulting in different chemical and biological properties.
4-Nitro-5-(sulphooxy)phenylammonium hydrogen sulphate: Lacks the methoxy group, which affects its reactivity and solubility.
2-Methoxy-5-(sulphooxy)phenylammonium hydrogen sulphate: Lacks the nitro group, leading to different chemical reactivity and biological activities.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
97337-95-6 |
|---|---|
Fórmula molecular |
C7H10N2O11S2 |
Peso molecular |
362.3 g/mol |
Nombre IUPAC |
hydrogen sulfate;(6-methoxy-1-methyl-4-nitropyridin-1-ium-3-yl) hydrogen sulfate |
InChI |
InChI=1S/C7H8N2O7S.H2O4S/c1-8-4-6(16-17(12,13)14)5(9(10)11)3-7(8)15-2;1-5(2,3)4/h3-4H,1-2H3;(H2,1,2,3,4) |
Clave InChI |
GMHWLTAKRYBIAZ-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=C(C=C(C(=C1)OS(=O)(=O)O)[N+](=O)[O-])OC.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


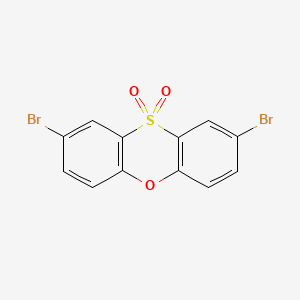

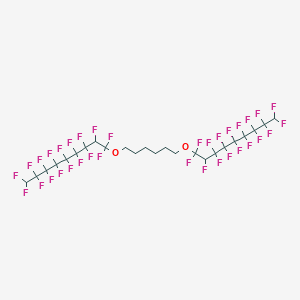
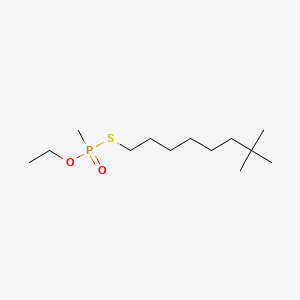


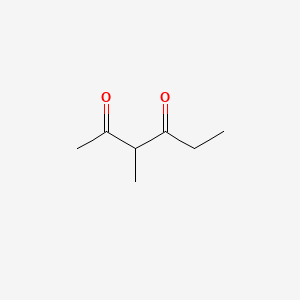
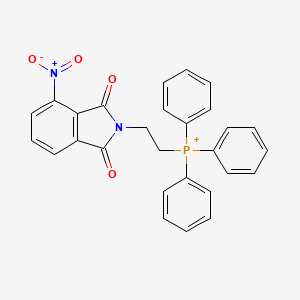
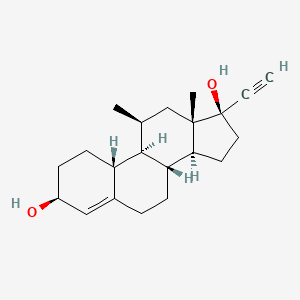
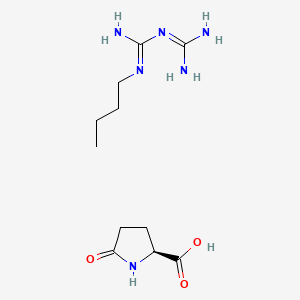
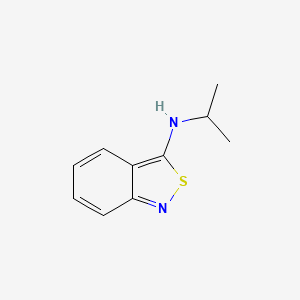
![9-(1H-Inden-1-ylidenemethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B12686809.png)
